

L-Glutamic Acid Monopotassium Salt chemical properties

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Compound of Interest

Compound Name: *L-Glutamic Acid Monopotassium Salt*

Cat. No.: *B1343293*

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An In-depth Technical Guide to the Chemical Properties of **L-Glutamic Acid Monopotassium Salt**

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of biochemical research and development, precision is paramount. The compounds we work with are not mere reagents but keys to unlocking complex biological mechanisms. **L-Glutamic Acid Monopotassium Salt**, often known as monopotassium glutamate (MPG), is one such compound. While widely recognized in the food industry as a flavor enhancer (E622), its utility in the laboratory—from cell culture media to neuropharmacological studies—demands a deeper, more technical understanding.^{[1][2][3][4]} This guide is designed for the discerning scientist and drug development professional. It moves beyond surface-level data to provide a causal understanding of MPG's chemical properties, offering insights into why it behaves as it does and how to harness its characteristics for robust, reproducible research.

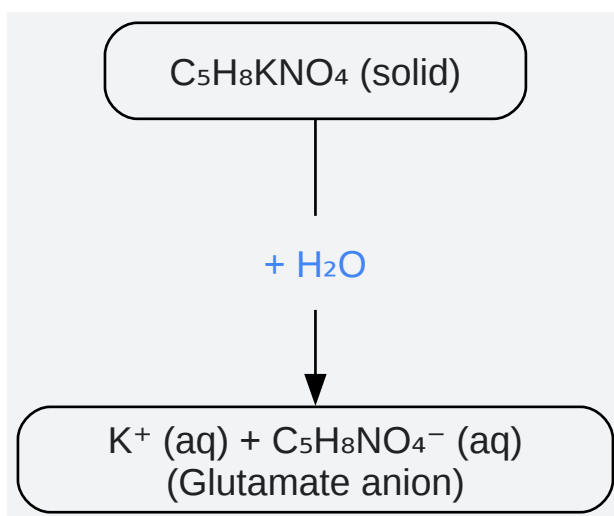
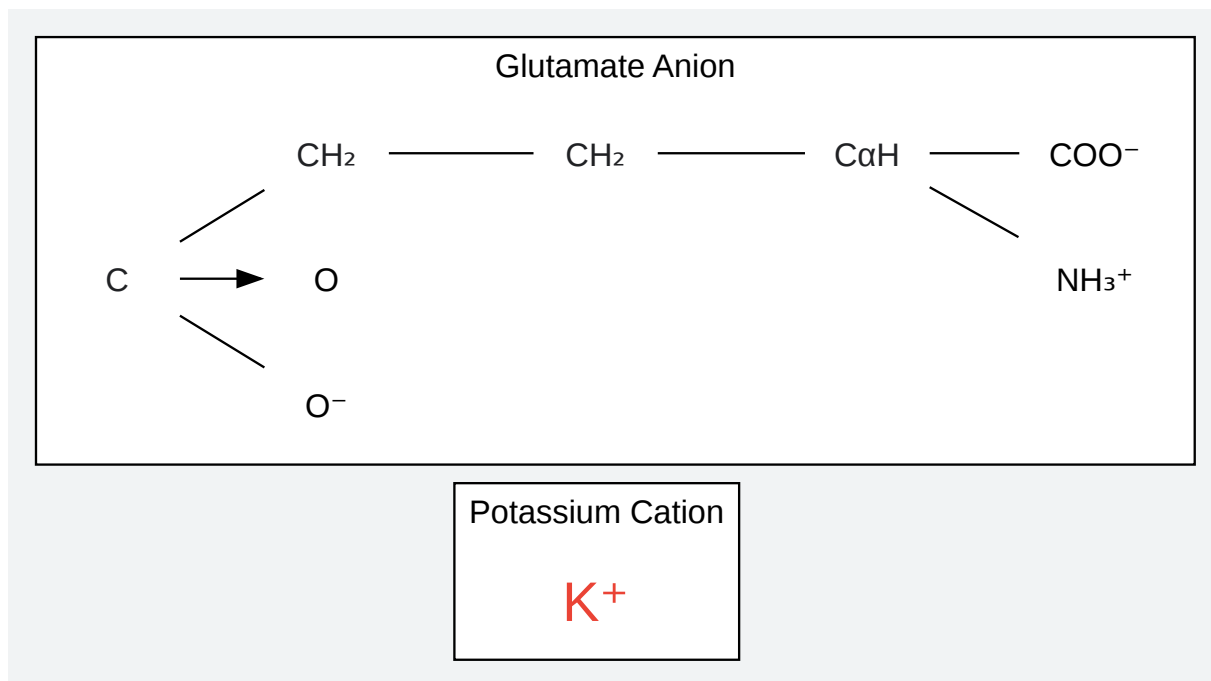
Molecular Identity and Stereochemical Significance

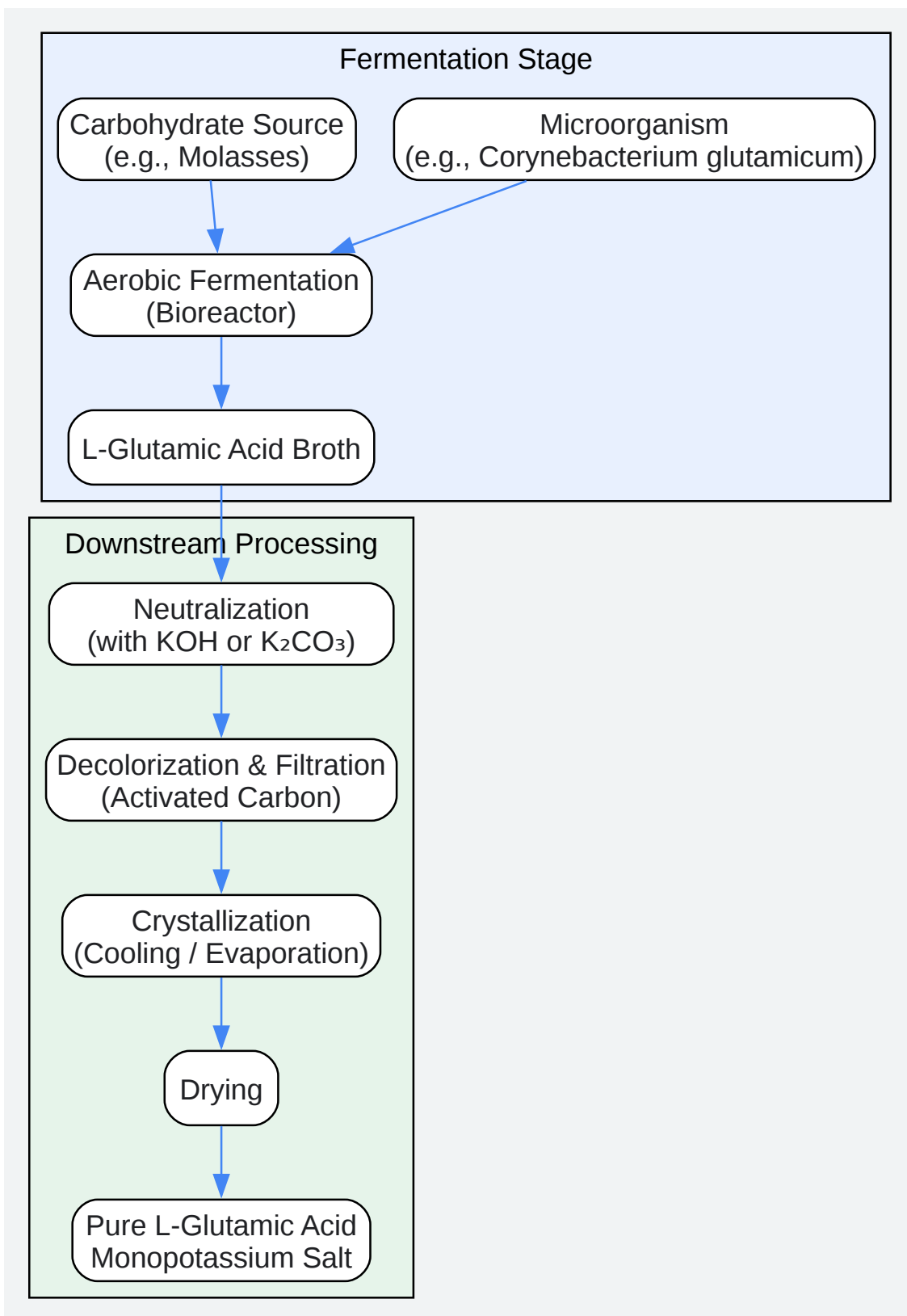
L-Glutamic Acid Monopotassium Salt is the monopotassium salt of the naturally occurring L-enantiomer of glutamic acid, an alpha-amino acid fundamental to countless metabolic pathways.^[3] The "L" configuration is not a trivial detail; it is the biologically active form,

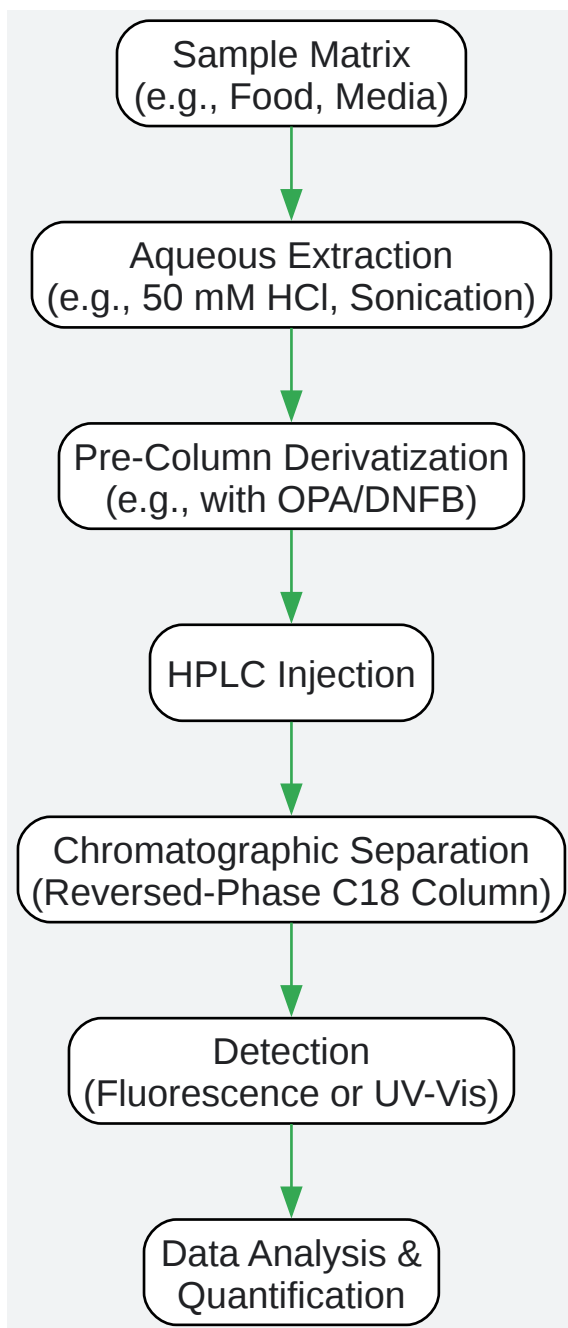
recognized by enzymes and receptors within biological systems. The D-isomer, by contrast, lacks the characteristic sensory and physiological effects.[5] This stereospecificity is the cornerstone of its function, whether as a neurotransmitter agonist in the central nervous system or as the source of the "umami" taste.[2][6][7]

The molecule is a zwitterion in its free amino acid form, but as a monopotassium salt, the gamma-carboxyl group is deprotonated and ionically bonded to a potassium cation. This structure dictates its high polarity and subsequent physicochemical behavior.

Chemical Structure Diagram







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